molecular formula C26H14Cl3N9Na4O12S3 B14385301 Tetrasodium 2-((4-chloro-6-((3-((1-(2,5-dichloro-4-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)amino)-5-sulphonatobenzoate CAS No. 89923-42-2

Tetrasodium 2-((4-chloro-6-((3-((1-(2,5-dichloro-4-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)amino)-5-sulphonatobenzoate

Cat. No.: B14385301
CAS No.: 89923-42-2
M. Wt: 939.0 g/mol
InChI Key: PBBABYGTFMOYLX-UHFFFAOYSA-J
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Description

Tetrasodium 2-((4-chloro-6-((3-((1-(2,5-dichloro-4-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)amino)-5-sulphonatobenzoate is a complex organic compound. It is often used in various industrial and scientific applications due to its unique chemical properties. This compound is characterized by its multiple sulfonate groups, which enhance its solubility in water, and its azo linkage, which imparts distinct coloration properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrasodium 2-((4-chloro-6-((3-((1-(2,5-dichloro-4-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)amino)-5-sulphonatobenzoate typically involves multiple steps:

    Formation of the Azo Compound: The initial step involves the diazotization of 2,5-dichloroaniline followed by coupling with 4-sulfonatophenylhydrazine to form the azo compound.

    Triazine Ring Formation: The azo compound is then reacted with cyanuric chloride under controlled conditions to form the triazine ring.

    Sulfonation: The final step involves sulfonation to introduce the sulfonate groups, enhancing the compound’s solubility.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pH, and reactant concentrations to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azo linkage, leading to the formation of various oxidation products.

    Reduction: Reduction of the azo group can yield amines, which can further react to form different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.

    Substitution Reagents: Amines, alcohols, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonated quinones, while reduction typically produces sulfonated amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a dye due to its vibrant color and stability. It is also employed in analytical chemistry for the detection and quantification of various analytes.

Biology

In biological research, the compound is used as a staining agent for visualizing cellular components under a microscope.

Medicine

Industry

Industrially, the compound is used in the production of dyes and pigments for textiles, plastics, and inks

Mechanism of Action

The compound exerts its effects primarily through its azo linkage and sulfonate groups. The azo linkage is responsible for the compound’s coloration properties, while the sulfonate groups enhance solubility and interaction with various substrates. The triazine ring provides stability and allows for further functionalization.

Comparison with Similar Compounds

Similar Compounds

  • Tetrasodium 2-((4-chloro-6-((3-((1-(2,5-dichloro-4-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)amino)-5-sulphonatobenzoate
  • This compound

Uniqueness

The uniqueness of this compound lies in its combination of the azo linkage, triazine ring, and multiple sulfonate groups. This combination imparts unique properties such as high solubility, stability, and vibrant coloration, making it suitable for a wide range of applications.

Properties

CAS No.

89923-42-2

Molecular Formula

C26H14Cl3N9Na4O12S3

Molecular Weight

939.0 g/mol

IUPAC Name

tetrasodium;2-[[4-chloro-6-[3-[[1-(2,5-dichloro-4-sulfonatophenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]-4-sulfonatoanilino]-1,3,5-triazin-2-yl]amino]-5-sulfonatobenzoate

InChI

InChI=1S/C26H18Cl3N9O12S3.4Na/c1-10-21(22(39)38(37-10)18-8-15(28)20(9-14(18)27)53(48,49)50)36-35-17-6-11(2-5-19(17)52(45,46)47)30-25-32-24(29)33-26(34-25)31-16-4-3-12(51(42,43)44)7-13(16)23(40)41;;;;/h2-9,21H,1H3,(H,40,41)(H,42,43,44)(H,45,46,47)(H,48,49,50)(H2,30,31,32,33,34);;;;/q;4*+1/p-4

InChI Key

PBBABYGTFMOYLX-UHFFFAOYSA-J

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=C(C=CC(=C2)NC3=NC(=NC(=N3)Cl)NC4=C(C=C(C=C4)S(=O)(=O)[O-])C(=O)[O-])S(=O)(=O)[O-])C5=CC(=C(C=C5Cl)S(=O)(=O)[O-])Cl.[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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